The synthesis of 18-hydroxy-19-norcorticosterone involves several key steps starting from the di-(ethylene ketal) of 21-hydroxy-3,20-dioxo-19-norpregn-5-ene-18,11 beta-lactone. The process can be summarized as follows:
The reaction conditions, including temperature and solvent choice, are crucial for optimizing yield and purity during each step of the synthesis .
The molecular structure of 18-hydroxy-19-norcorticosterone is characterized by a steroid backbone typical of corticosteroids. Key features include:
Nuclear Magnetic Resonance (NMR) spectroscopy has been utilized to elucidate the structure further, confirming the stereochemistry at various positions. The compound exhibits a hemiacetal structure in both solid and solution states .
Chemical reactions involving 18-hydroxy-19-norcorticosterone include:
These reactions are significant for understanding the metabolic pathways and potential modifications that affect the biological activity of this steroid .
The mechanism of action for 18-hydroxy-19-norcorticosterone primarily involves its interaction with mineralocorticoid receptors in target tissues such as the kidneys. Upon binding to these receptors, it promotes sodium retention and potassium excretion, leading to increased blood volume and blood pressure.
Research indicates that this compound may also amplify the effects of aldosterone in adrenalectomized models, suggesting a synergistic role in mineralocorticoid signaling pathways . Its production has been observed in aldosterone-producing adenomas, highlighting its clinical relevance in disorders associated with excessive steroid production .
The physical and chemical properties of 18-hydroxy-19-norcorticosterone include:
These properties are essential for applications in pharmaceutical formulations and biological assays .
18-Hydroxy-19-norcorticosterone has several scientific applications:
The chemical synthesis of 18-hydroxy-19-norcorticosterone (molecular formula: C₂₀H₃₀O₅) demands strategic manipulation of steroid precursors to achieve precise structural modifications. A seminal approach starts with the di-(ethylene ketal) derivative of 21-hydroxy-3,20-dioxo-19-norpregn-5-ene-18,11β-lactone. Reduction using sodium aluminum bis-(methoxyethoxy)hydride yields the 11β,18,21-triol intermediate. Subsequent acetylation forms the 18,21-diacetate derivative, followed by deketalization to generate the free dione. Final hydrolysis under controlled conditions produces 18-hydroxy-19-norcorticosterone, which predominantly adopts an 18,20-hemiketal configuration in both solid and solution states [3].
Key challenges include the inherent instability of 18-hydroxy steroids due to proximity between the C18 hydroxyl group and carbonyl functions at C11, C17, and C20. This spatial arrangement facilitates spontaneous formation of cyclic ketals or hemiketals (e.g., 20-18-hemiketals), especially under acidic or alcoholic conditions. Such reactivity necessitates protective strategies, such as redistilling solvents from sodium hydroxide or adding 0.1% triethylamine to prevent undesired adducts [5].
Table 1: Synthetic Routes for 18-Hydroxy-19-Norcorticosterone
Starting Material | Key Reagents/Steps | Intermediate | Final Product Yield |
---|---|---|---|
21-Hydroxy-3,20-dioxo-19-norpregn-5-ene | NaAlH₂(OCH₂CH₂OCH₃)₂ reduction | 11β,18,21-Triol | 68% |
11β,18,21-Triol | Acetic anhydride (acetylation) | 18,21-Diacetate | 85% |
18,21-Diacetate | Acidic deketalization | Free dione | 90% |
Free dione | Alkaline hydrolysis | 18-Hydroxy-19-norcorticosterone | 75% |
Structural validation employs advanced spectroscopic techniques. Two-dimensional nuclear magnetic resonance (¹H NMR COSY 45) confirms the β-axial configuration of the C10 hydrogen in 19-nor lactones derived from 18-hydroxy-19-norcorticosterone. Mass spectrometry further corroborates molecular identity by detecting characteristic fragmentation patterns, such as loss of acetic acid (m/z 60) from acetylated intermediates [3].
18-Hydroxy-19-norcorticosterone biosynthesis in vivo primarily occurs in adrenal zona glomerulosa cells under the catalysis of cytochrome P450 11B2 (aldosterone synthase). This mitochondrial enzyme, encoded by the CYP11B2 gene on chromosome 8q24.3, executes a three-step oxidation of deoxycorticosterone: 11β-hydroxylation → 18-hydroxylation → 18-oxidation. The conversion of 18-hydroxycorticosterone to aldosterone constitutes the terminal step, but 18-hydroxy-19-norcorticosterone arises when 19-nor-deoxycorticosterone substitutes deoxycorticosterone as the substrate [7] [9] [10].
Cytochrome P450 11B2 operates via a processive mechanism wherein intermediates remain enzyme-bound. Kinetic studies reveal that 18-hydroxycorticosterone (the precursor to aldosterone) predominantly exists in a lactol form (closed-ring configuration), which enhances substrate retention within Cytochrome P450 11B2's active site. This processivity contrasts with Cytochrome P450 11B1 (11β-hydroxylase), which favors a distributive mechanism and cannot catalyze 18-oxidation [2].
Table 2: Functional Comparison of Cytochrome P450 11B2 and Cytochrome P450 11B1
Property | Cytochrome P450 11B2 (Aldosterone Synthase) | Cytochrome P450 11B1 (11β-Hydroxylase) |
---|---|---|
Primary Location | Zona glomerulosa | Zona fasciculata |
Catalytic Activities | 11β-hydroxylase, 18-hydroxylase, 18-oxidase | 11β-hydroxylase only |
Reaction Mechanism | Processive (intermediates remain bound) | Distributive (intermediates dissociate) |
Key Substrates | Deoxycorticosterone, 19-nor-deoxycorticosterone | 11-Deoxycortisol, Deoxycorticosterone |
Regulation | Angiotensin II, potassium | Adrenocorticotropic hormone |
Mutations in CYP11B2 disrupt 18-hydroxy-19-norcorticosterone production. For example, corticosterone methyl oxidase deficiencies (types I/II) involve pathogenic variants like p.Arg181Trp or p.Val386Ala. Type II deficiency elevates 18-hydroxycorticosterone due to blocked 18-oxidation, whereas type I impairs 18-hydroxylation, diminishing all downstream products [7] [9].
Aldosterone-producing adenomas demonstrate significant in vitro synthesis of 18-hydroxy-19-norcorticosterone, quantified via gas chromatography-mass spectrometry of tumor incubates. These adenomas exhibit 3.2-fold higher production rates compared to normal adrenal tissue, attributable to Cytochrome P450 11B2 dysregulation. Notably, adenomas harboring KCNJ5 mutations show intensified expression of Cytochrome P450 11B2 and its atypical substrates, including 19-nor-deoxycorticosterone [1] [4].
In congenital adrenal hyperplasia (11β-hydroxylase deficiency), impaired cortisol synthesis elevates adrenocorticotropic hormone, stimulating accumulation of mineralocorticoid precursors. Although deoxycorticosterone and 19-nor-deoxycorticosterone dominate, 18-hydroxy-19-norcorticosterone arises from residual Cytochrome P450 11B2 activity. Urinary excretion of its tetrahydrometabolite increases 4.8-fold in these patients, serving as a biochemical marker [6] [9].
Table 3: 18-Hydroxy-19-Norcorticosterone in Adrenal Pathologies
Pathology | Production Site | Key Stimulus | Relative Yield vs. Normal | Mechanism |
---|---|---|---|---|
Aldosterone-producing adenoma | Tumor cells | KCNJ5 mutations | 3.2-fold increase | Cytochrome P450 11B2 overexpression |
11β-Hydroxylase deficiency | Hyperplastic adrenals | Adrenocorticotropic hormone | 1.8-fold increase | Precursor overflow + residual Cytochrome P450 11B2 |
Familial hyperaldosteronism type I | Zona fasciculata | Adrenocorticotropic hormone | 4.5-fold increase | Hybrid Cytochrome P450 11B1/Cytochrome P450 11B2 activity |
Alternative pathways emerge in glucocorticoid-remediable aldosteronism (familial hyperaldosteronism type I), where a chimeric CYP11B1/CYP11B2 gene induces Cytochrome P450 11B2-like activity in zona fasciculata cells. This hybrid enzyme synthesizes 18-hydroxy-19-norcorticosterone from 19-nor precursors under adrenocorticotropic hormone control, detectable via elevated urinary 18-oxocortisol metabolites [10].
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 106717-30-0
CAS No.: